1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene

Catalog No.
S3462225
CAS No.
95408-38-1
M.F
C30H36FeP2
M. Wt
514.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Diphenylphosphino-1'-(di-tert-butylphosphino)fer...

CAS Number

95408-38-1

Product Name

1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene

IUPAC Name

cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+)

Molecular Formula

C30H36FeP2

Molecular Weight

514.4 g/mol

InChI

InChI=1S/C17H14P.C13H22P.Fe/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-14H;7-10H,1-6H3;/q2*-1;+2

InChI Key

KVXWCDXJSYVISP-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]

Canonical SMILES

CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]

dppf is an organometallic compound containing iron (Fe) sandwiched between two cyclopentadienyl (Cp) rings, known as ferrocene. It has two phosphine (PPh2 and PtBu2) groups attached to opposing Cp rings [1]. dppf is a type of ligand, a molecule that binds to a metal center in a complex molecule.

dppf was first synthesized in the 1960s [1]. Due to its unique structure and properties, dppf has become a valuable tool in scientific research, particularly in catalysis.


Molecular Structure Analysis

dppf has a sandwich-like structure with the Fe atom centered between two Cp rings. The phosphine groups (PPh2 and PtBu2) are attached to opposing Cp rings. This arrangement creates a bulky but electron-rich molecule due to the phenyl (Ph) and tert-butyl (tBu) groups on the phosphines [1].

The bulky groups contribute to the steric properties of dppf, which influence how it interacts with other molecules in a reaction. The electron-rich phosphines can donate electrons to a metal center, making dppf a good ligand for catalysis.


Chemical Reactions Analysis

dppf is primarily used as a ligand in homogeneous catalysis, where the catalyst remains in the same phase (usually liquid) as the reactants. Due to its steric and electronic properties, dppf is effective in various catalytic reactions, including:

  • Cross-coupling reactions: These reactions form new carbon-carbon bonds between two organic molecules. dppf is a common ligand for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, Negishi coupling, and Sonogashira coupling [2, 3, 4].

For example, the Suzuki-Miyaura coupling reaction between phenylboronic acid and bromobenzene to form biphenyl can be catalyzed by PdCl2(dppf) [2].

Balanced chemical equation:

PhB(OH)2 + PhBr + PdCl2(dppf) -> 2PhPh + H2O + Pd(0) (byproduct)

  • Hydrogenation reactions: dppf can be used as a ligand in reactions where a molecule gains hydrogen atoms. For instance, it can be used in rhodium-catalyzed hydrogenation reactions of alkenes (double bond) to form alkanes (single bond) [5].

Physical And Chemical Properties Analysis

The specific melting point, boiling point, and solubility data for dppf are not readily available. However, some general properties can be inferred based on its structure:

  • Solid at room temperature: Organometallic compounds with similar structures are typically solids at room temperature [1].
  • Air and moisture sensitive: The iron center and phosphine groups in dppf are susceptible to oxidation by air and moisture [1].
  • Soluble in organic solvents: The presence of the phenyl and tert-butyl groups suggests some solubility in organic solvents like dichloromethane or toluene.

dppf should be handled with care following common laboratory safety practices for organometallic compounds. It is advisable to consult the safety data sheet (SDS) for specific handling and disposal procedures.

Here are some general safety concerns:

  • Air and moisture sensitivity: As mentioned earlier, dppf can degrade in air and moisture.
  • Potential toxicity: Organometallic compounds can have varying degrees of toxicity. It is important to handle dppf with appropriate personal protective equipment (PPE) such as gloves and goggles.

Further Resources

  • Malatesta, L., & Grasselli, P. (1990). Acyclic and Cyclic Diphosphenes as Ligands in Homogeneous Catalysis. Chemical Reviews, 90(6), 1601-1631.
  • Miyaura, N., Suzuki, T. (1979). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 79 (1), 102-117
  • Negishi, E., & King, F. G. (2006). Negishi coupling. Journal of Organometallic Chemistry, 65
  • Electronic and steric tunability: The presence of both phenyl and tert-butyl groups allows for fine-tuning of the electronic and steric properties of the ligand, influencing the reactivity of the metal center it coordinates to [].

Applications in Catalysis

XylPhos finds significant application in various catalytic processes, including:

  • Hiyama coupling

    This reaction forms aryl-alkyl ethers by coupling alkoxysilanes with aryl halides. XylPhos, in combination with palladium, serves as an efficient catalyst for this reaction, enabling the synthesis of diverse aryl ethers under mild reaction conditions [].

  • Isomerization of alkenes

    XylPhos can act as a ligand for nickel catalysts used in the isomerization of alkenes. This process involves the rearrangement of the carbon-carbon double bond within an alkene molecule [].

  • Metathesis and polymerization

    XylPhos forms complexes with ruthenium alkylidene species, which are highly active catalysts for olefin metathesis reactions and norbornene polymerization. These reactions are crucial for the production of various polymers with specific properties [].

Hydrogen Bond Acceptor Count

2

Exact Mass

514.164161 g/mol

Monoisotopic Mass

514.164161 g/mol

Heavy Atom Count

33

Dates

Modify: 2023-08-19

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